Cdk7-IN-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cdk7-IN-13 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in the regulation of the cell cycle and transcription. Inhibitors of cyclin-dependent kinase 7, such as this compound, have shown potential in cancer therapy due to their ability to disrupt the cell cycle and transcriptional processes in cancer cells .
準備方法
The synthesis of Cdk7-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing to meet the demand for research and therapeutic applications .
化学反応の分析
Cdk7-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include various derivatives of this compound with modified functional groups that may enhance or reduce its inhibitory activity .
科学的研究の応用
作用機序
Cdk7-IN-13 exerts its effects by specifically inhibiting the activity of cyclin-dependent kinase 7. Cyclin-dependent kinase 7 is part of the cyclin-dependent kinase-activating kinase (CAK) complex, which phosphorylates and activates other cyclin-dependent kinases involved in cell cycle progression. By inhibiting cyclin-dependent kinase 7, this compound disrupts the phosphorylation and activation of these kinases, leading to cell cycle arrest and the suppression of transcription . This inhibition ultimately results in the induction of apoptosis and the reduction of cancer cell proliferation .
類似化合物との比較
Cdk7-IN-13 is one of several cyclin-dependent kinase 7 inhibitors that have been developed for research and therapeutic applications. Similar compounds include:
ICEC0942 (CT7001): A selective cyclin-dependent kinase 7 inhibitor that has shown efficacy in preclinical models of cancer.
This compound is unique in its specific targeting of cyclin-dependent kinase 7 and its potential for use in both research and therapeutic applications. Its selectivity and potency make it a valuable tool for studying the role of cyclin-dependent kinase 7 in cellular processes and for developing new cancer therapies .
特性
分子式 |
C20H23F3N6OS |
---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
4-[7-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1H-indol-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H23F3N6OS/c1-31(2,30)29-16-7-3-6-13-14(10-25-18(13)16)17-15(20(21,22)23)11-26-19(28-17)27-12-5-4-8-24-9-12/h3,6-7,10-12,24-25H,4-5,8-9H2,1-2H3,(H,26,27,28)/t12-/m0/s1 |
InChIキー |
HALSANFRDIZFSB-LBPRGKRZSA-N |
異性体SMILES |
CS(=NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCCNC4)(=O)C |
正規SMILES |
CS(=NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。